[2-(Cyclohexyloxy)phenyl]amine hydrochloride
Description
[2-(Cyclohexyloxy)phenyl]amine hydrochloride is an organic compound characterized by a phenyl ring substituted with a cyclohexyloxy group at the ortho-position (C2) and a primary amine group.
Properties
IUPAC Name |
2-cyclohexyloxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h4-5,8-10H,1-3,6-7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFNHCXBXGTAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(Cyclohexyloxy)phenyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 250.74 g/mol
The compound features a cyclohexyloxy group attached to a phenylamine backbone, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play roles in inflammatory pathways, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Receptor Modulation : Interaction with specific receptors may modulate cellular responses, contributing to its anti-inflammatory and analgesic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer activity, particularly in inhibiting the growth of cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in certain cancer cells, making it a candidate for further development in oncology .
Study on Anti-inflammatory Effects
A study published in ACS Omega highlighted the anti-inflammatory effects of related compounds, suggesting that this compound may possess similar properties. The study evaluated the compound's ability to reduce inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .
Pharmacokinetic Studies
Pharmacokinetic profiles indicate that compounds similar to this compound exhibit favorable absorption and distribution characteristics. A key study noted that these compounds had significant bioavailability and metabolic stability, which are essential for therapeutic efficacy .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound may have enhanced selectivity and potency against specific targets:
| Compound Name | Activity Type | Potency | Selectivity |
|---|---|---|---|
| [2-(Cyclohexyloxy)phenyl]amine | Antimicrobial | Moderate | High |
| N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide | Anti-inflammatory | High | Moderate |
| Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | Anticancer | High | Variable |
Comparison with Similar Compounds
Positional Isomers
The positional isomer [3-(cyclohexyloxy)phenyl]methanamine hydrochloride (C₁₃H₁₈ClNO, MW 239.74 g/mol) differs by the substitution of the cyclohexyloxy group at the meta-position (C3) instead of C2. This minor structural variation can significantly alter physicochemical properties such as solubility, melting point, and receptor binding affinity. For instance, the ortho-substitution in the target compound may introduce steric hindrance, reducing rotational freedom compared to the meta-isomer .
Arylcyclohexylamine Derivatives
Arylcyclohexylamines, such as Deschloroketamine hydrochloride (C₁₃H₁₇ClNO, MW 239.7 g/mol), share a cyclohexyl group attached to an aromatic system but feature a ketone functional group instead of a primary amine. These compounds are notable for their neuropharmacological activity, acting as NMDA receptor antagonists . In contrast, [2-(cyclohexyloxy)phenyl]amine hydrochloride lacks the ketone moiety, which may limit its CNS activity but enhance stability for alternative applications.
Substituted Phenylmethylamine Hydrochlorides
Compounds like {[2-(2-bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride (C₁₄H₁₄BrCl₂NO, MW 377.09 g/mol) and {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (C₁₀H₁₀Cl₂N₂O, MW 261.11 g/mol) demonstrate the impact of halogenation and heterocyclic incorporation. Halogens (e.g., Cl, Br) enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, while isoxazole rings introduce hydrogen-bonding capabilities .
Cyclohexyloxyethylamine Derivatives
2-(Cyclohexyloxy)ethylamine hydrochloride (C₈H₁₈ClNO, MW 179.69 g/mol) replaces the phenyl ring with an ethylamine chain.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
